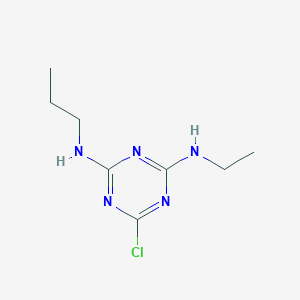

6-Chlor-N-Ethyl-N'-Propyl-1,3,5-triazin-2,4-diamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine is a synthetic triazine compound. It is primarily used as a herbicide to control grassy and broadleaf weeds in various crops such as sugarcane, wheat, conifers, sorghum, nuts, and corn . This compound is known for its effectiveness in agricultural applications and its potential environmental impact due to its persistence in soil and water.

Wissenschaftliche Forschungsanwendungen

6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Chemistry: It is used as a model compound in studies of triazine chemistry and its derivatives.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms on a triazine ring with ethyl and propyl amines. This substitution can be achieved by refluxing the triazine compound in a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is then purified and tested for its efficacy and safety before being marketed for agricultural use.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the triazine ring can be substituted with different nucleophiles, such as amines, to form various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary amines, which react with the triazine compound in solvents like 1,4-dioxane or 1,2-dichloroethane.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired product and reaction conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different properties and applications depending on the substituents introduced.

Wirkmechanismus

The mechanism of action of 6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex in chloroplasts, disrupting the electron transport chain and leading to the cessation of photosynthesis. This ultimately results in the death of the targeted weeds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine is unique in its specific substitution pattern, which gives it distinct properties and applications compared to other triazine herbicides. Its effectiveness and persistence in the environment make it a valuable tool in agricultural weed control, but also raise concerns about its potential environmental impact .

Biologische Aktivität

6-Chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine (CAS Number: 90952-64-0) is a triazine derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, including its effects on cell viability, receptor binding affinities, and potential applications in pharmacology and agriculture.

- Molecular Formula : C₈H₁₄ClN₅

- Molecular Weight : 173.604 g/mol

- Structure : The compound is characterized by a triazine ring substituted with chlorine and ethyl and propyl groups, which may influence its biological interactions.

1. Cell Viability and Cytotoxicity

Recent studies have demonstrated that derivatives of the triazine scaffold exhibit significant cytotoxic effects on various cancer cell lines. For instance, a related compound (9c) showed a substantial reduction in cell viability in lung cancer cell lines (A549 and NCI-H1299), with viability decreasing to 59.9% and 68.8% respectively at a concentration of 25 μM . This suggests that compounds similar to 6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine may also possess cytotoxic properties.

2. Receptor Binding Affinities

Triazine derivatives have been evaluated for their binding affinities to various receptors. In particular, studies involving related triazines indicated strong interactions with adenosine receptors (hA1 and hA3), which are implicated in tumor proliferation . Compounds with structural similarities to 6-chloro-N-ethyl-N'-propyl-1,3,5-triazine demonstrated varying degrees of selectivity and inhibition at these receptors, suggesting potential applications in cancer therapeutics.

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| 9c | hA1 | High |

| 9c | hA3 | Moderate |

3. Antifungal Activity

The antifungal properties of triazine derivatives have been explored as well. In comparative studies, certain triazines exhibited significant inhibitory effects against fungi such as Aspergillus flavus. The activity was measured using the inhibition zone diameter (IZD), with some compounds showing an IZD of over 20 mm . Although specific data on 6-chloro-N-ethyl-N'-propyl-1,3,5-triazine's antifungal activity is limited, its structural characteristics suggest it may also exhibit similar properties.

Case Study 1: Lung Cancer Cell Lines

In a recent study focusing on the biological evaluation of triazine derivatives, compound 9c was shown to significantly reduce the viability of lung cancer cells through mechanisms involving increased reactive oxygen species (ROS) production and mitochondrial membrane depolarization . This study highlights the potential of triazines as anti-cancer agents.

Case Study 2: Receptor Modulation

Another investigation into the modulation of adenosine receptors found that certain triazine derivatives could act as antagonists or partial agonists at hA1 and hA3 receptors. For example, compounds showed up to 88% inhibition at hA3AR in antagonist mode . This dual action could be beneficial for therapeutic strategies targeting these receptors in cancer treatment.

Eigenschaften

IUPAC Name |

6-chloro-4-N-ethyl-2-N-propyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-3-5-11-8-13-6(9)12-7(14-8)10-4-2/h3-5H2,1-2H3,(H2,10,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPLRLYVGXPSQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=NC(=N1)NCC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536638 |

Source

|

| Record name | 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90952-64-0 |

Source

|

| Record name | 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.